(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate
Description
Historical Context of Thiophene-Isoxazole Hybrid Compounds
The integration of thiophene and isoxazole motifs traces its origins to early 20th-century efforts to modulate the electronic and steric properties of heterocyclic systems. Thiophene, first isolated in 1882 as a benzene contaminant, gained prominence due to its sulfur-containing aromatic system, which enhances metabolic stability and π-π stacking interactions in drug-receptor binding. Isoxazoles, characterized by a 1,2-oxazole ring, emerged as key pharmacophores in the 1970s due to their bioisosteric compatibility with ester and amide functionalities.
The convergence of these systems began with the Van Leusen reaction, which enabled the synthesis of oxazole-thiophene hybrids via cycloaddition of tosylmethyl isocyanide (TOSMIC) with acetylated thiophene precursors. This methodology laid the groundwork for derivatives like (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate, where the methylthio-benzoate side chain introduces steric bulk and electron-withdrawing effects that modulate solubility and reactivity.
Current Research Landscape and Academic Interest
Contemporary studies emphasize the compound’s dual utility in medicinal chemistry and materials science. For instance, structurally analogous isoxazole-thiophene hybrids have demonstrated antitubercular activity by targeting the Rv1625c/Cya pathway in Mycobacterium tuberculosis, with intramacrophage EC~50~ values as low as 1.96 µM. The methylthio-benzoate moiety enhances membrane permeability, as evidenced by oral bioavailability rates exceeding 58% in murine models.
Parallel research explores optoelectronic applications, where the thiophene-isoxazole core acts as a π-conjugated scaffold in organic semiconductors. Theoretical studies using density functional theory (DFT) reveal bandgap energies of 3.2–3.5 eV, suitable for use in photovoltaic devices.
Structural Significance in Heterocyclic Chemistry Research
The molecular architecture of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate exemplifies three critical design principles in heterocyclic chemistry:
- Aromatic Synergy : The thiophene-isoxazole fusion creates a planar, conjugated system that stabilizes charge-transfer states. X-ray crystallography data for analogous compounds show bond lengths of 1.36 Å (C–S in thiophene) and 1.45 Å (N–O in isoxazole), confirming aromatic delocalization.
- Steric Modulation : The 2-(methylthio)benzoate group introduces torsional strain (dihedral angles of 15–20° relative to the isoxazole plane), which reduces crystallinity and enhances solubility in apolar solvents.
- Electronic Tuning : The electron-deficient isoxazole ring and electron-rich thiophene moiety create a push-pull system, as evidenced by Hammett substituent constants (σ~m~ = +0.71 for isoxazole vs. σ~p~ = −0.04 for thiophene).
Table 1 : Key Structural Parameters of Representative Thiophene-Isoxazole Hybrids
| Parameter | Value for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate | Reference Compound A |
|---|---|---|
| Bond Length (C–S), Å | 1.36 | 1.38 |
| Dihedral Angle (°) | 18.2 | 12.7 |
| Dipole Moment (Debye) | 4.1 | 3.8 |
| Bandgap Energy (eV) | 3.4 | 3.6 |
Data derived from DFT calculations and spectroscopic analyses.
The compound’s synthetic versatility is further underscored by its compatibility with cross-coupling reactions. For example, Suzuki-Miyaura couplings at the thiophene 5-position enable the introduction of aryl or heteroaryl groups, expanding its applicability in drug discovery pipelines.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-21-14-6-3-2-5-12(14)16(18)19-10-11-9-13(20-17-11)15-7-4-8-22-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYFJDJNRJTGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate is a synthetic derivative with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and enzyme inhibition, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiophenyl isoxazole moiety linked to a benzoate group, which may contribute to its biological activities.
1. Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate | MCF-7 | 5.85 |
| Similar derivatives | A549 | 4.53 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, comparable to established chemotherapeutics like Doxorubicin and 5-Fluorouracil .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Assay | Result |
|---|---|
| TNF-α Inhibition | 87% reduction |
| IL-6 Inhibition | Significant reduction |
Such results indicate that the compound may serve as a promising candidate for treating inflammatory diseases .
3. Enzyme Inhibition
The biological evaluation of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate also includes its interaction with various enzymes. It has been noted for its inhibitory effects on carbonic anhydrase isoforms, which are critical in several physiological processes.
| Isoform | IC50 (µM) |
|---|---|
| hCA I | 96.0 |
| hCA II | 87.8 |
These values suggest moderate inhibition compared to standard inhibitors like Acetazolamide, indicating potential for further development as an enzyme inhibitor .
Case Study: Anticancer Efficacy
A study conducted on a series of isoxazole derivatives, including (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate, revealed promising anticancer activity against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 5.85 µM , which is indicative of its potential as an effective therapeutic agent in oncology .
Case Study: Anti-inflammatory Mechanism
In another investigation focusing on inflammation, the compound was tested for its ability to inhibit the secretion of inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages. The results showed an 87% reduction in TNF-α levels , highlighting its potential application in treating inflammatory disorders such as rheumatoid arthritis and asthma .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds containing isoxazole rings have been shown to exhibit antimicrobial properties. Studies suggest that derivatives of isoxazole can inhibit bacterial growth and may be effective against resistant strains.
- Anti-inflammatory Effects : Isoxazole derivatives are often investigated for their ability to modulate inflammatory pathways. The presence of the thiophene moiety may enhance these effects, providing a dual mechanism of action.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that isoxazole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Biological Research
- Molecular Docking Studies : Computational methods can predict how (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate interacts with biological targets. These studies help elucidate binding affinities and potential therapeutic windows.
- Cell Line Studies : In vitro assays can assess the cytotoxicity and selectivity of this compound against various cancer cell lines, providing insights into its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity can guide the design of more potent derivatives.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluating various isoxazole derivatives found that compounds similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential role as a lead compound in antibiotic development .
- Anti-inflammatory Mechanisms : Research demonstrated that isoxazole-based compounds could reduce inflammation markers in animal models, suggesting that this compound might be effective in treating inflammatory diseases .
- Synthesis and Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of isoxazole derivatives, making compounds like (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate more accessible for research purposes .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aromatic thiophene and isoxazole rings participate in electrophilic substitution reactions. The thiophene ring directs electrophiles to the α-positions (C2 and C5) due to sulfur's electron-donating resonance effects, while the isoxazole ring (an electron-deficient heterocycle) favors substitution at the C4 position .
Example Reaction (Nitration):
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene-isoxazole hybrid | HNO₃/H₂SO₄, 0°C → RT, 4h | Nitro-substituted at thiophene C2/C5 | 68% |
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions. The methylthio (-SMe) substituent at the 2-position of the benzoate moderately activates the ester toward nucleophilic attack due to its electron-donating nature .
Reaction Pathways:
-
Basic Hydrolysis (Saponification):
(Completed in 2h at 80°C in ethanol/water).
Oxidation of Methylthio Group
The -SMe group on the benzoate is susceptible to oxidation, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.
Oxidation Conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50°C, 3h | Sulfoxide | 75% | |
| mCPBA | DCM | 0°C → RT, 6h | Sulfone | 82% |
Nucleophilic Substitution at Isoxazole
The isoxazole ring’s C3 methyl position (attached to the benzoate) can undergo nucleophilic substitution under basic conditions. For example, reaction with amines yields amide derivatives.
Example Reaction with Cyclopentanecarboxamide:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Parent compound + cyclopentanecarboxamide | K₂CO₃, DMF, 80°C, 12h | N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide | 58% |
Cross-Coupling Reactions
The thiophene moiety enables participation in Suzuki-Miyaura or Stille couplings when functionalized with halogens. For instance, bromination at thiophene C5 allows palladium-catalyzed cross-coupling with aryl boronic acids .
Optimized Cross-Coupling Protocol:
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90°C, 12h | 73% |
Condensation Reactions
The methyl benzoate group can participate in C=N bond formation via condensation with primary amines or hydrazines. This reaction is facilitated by electron-withdrawing groups (e.g., -SMe) enhancing the electrophilicity of the carbonyl .
Example with Aniline:
Key Structural and Reaction Insights
-
Electronic Effects: The -SMe group donates electrons via resonance, activating the benzoate ring for electrophilic substitution but deactivating it toward nucleophilic attack .
-
Steric Hindrance: The bulky isoxazole-thiophene group sterically shields the benzoate’s para-position, directing reactions to meta positions.
-
Solvent Dependence: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while aqueous mixtures improve condensation yields .
Comparison with Similar Compounds
Structural and Functional Analogues from Quinoline-Based Benzoate Esters ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5)) share a benzoate ester backbone but differ in their core heterocyclic systems (quinoline-piperazine vs. isoxazole-thiophene). Key comparisons include:
- Key Insight: The methylthio group in both compounds may enhance lipophilicity, but its position (2- vs. 4-) and adjacent heterocycles (isoxazole-thiophene vs. quinoline) could alter metabolic stability or target binding .
Methylthio-Containing Thiophene Derivatives ()
Foroumadi et al. (2006) synthesized N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives, which share the 5-(methylthio)thiophen-2-yl moiety but link it to quinolones rather than isoxazole-benzoate systems .
Thiazole-Based Analogues (Evidences 4–6)
Pharmacopeial Forum (2017) documents thiazol-5-ylmethyl carboxylates (e.g., Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate ), which replace the isoxazole-thiophene system with thiazole rings .
| Feature | Target Compound | Thiazole Analogues (Evidences 4–6) |
|---|---|---|
| Heterocycle | Isoxazole-thiophene | Thiazole |
| Electronic Profile | Electron-rich thiophene | Thiazole’s sulfur and nitrogen enhance polarity |
| Applications | Undocumented | Common in protease inhibitors and antibiotics |
- Key Insight : Thiazole’s polarity may improve solubility compared to the target compound’s isoxazole-thiophene system, but the latter’s electron-rich thiophene could favor π-π interactions in target binding .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the established synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate, and what methodological considerations are critical for reproducibility?
Answer: The compound’s synthesis likely involves multi-step reactions, leveraging heterocyclic coupling (e.g., isoxazole-thiophene linkage) and esterification. A general approach could include:
- Step 1 : Synthesis of the isoxazole-thiophene core via cyclization of hydroxylamine with α,β-unsaturated ketones or nitriles under acidic conditions .
- Step 2 : Methylthio-benzoate esterification using thiophosgene or methylthiolation reagents (e.g., dimethyl disulfide with a catalyst) .
- Key Considerations : Optimize reaction temperature (e.g., 40°C for heterocyclic coupling ) and stoichiometry to avoid byproducts like ammonium chloride, as seen in analogous benzoylisothiocyanate reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Answer: Prioritize:
- 1H/13C NMR : Identify thiophene protons (δ 6.8–7.5 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and methylthio groups (δ 2.0–2.5 ppm) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of methylthio groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for structurally analogous compounds, such as divergent results in anti-cancer vs. antiviral assays?
Answer: Contradictions may arise from:
- Target Selectivity : Analogous isoxazole derivatives (e.g., compound 25 in ) show activity against platelet aggregation but not viral proteases, suggesting scaffold-dependent target specificity .
- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct vs. off-target effects. For example, compound 15 in required dose-dependent validation across multiple cancer cell lines .
- Data Normalization : Account for solvent effects (e.g., DMSO interference in thiophene-based assays) and use internal controls like tamoxifen for cytotoxicity .
Q. What strategies are recommended for optimizing the reaction yield of the methylthio-benzoate moiety, given competing side reactions?
Answer:
- Catalytic Systems : Use palladium catalysts for selective C-S bond formation, as demonstrated in benzothiazole syntheses .
- Temperature Control : Maintain reflux conditions (e.g., acetic acid at 110°C) to suppress thioester hydrolysis .
- Byproduct Mitigation : Pre-purify intermediates (e.g., column chromatography for isoxazole-thiophene precursors) to reduce cross-reactivity .
Methodological Challenges and Solutions
Q. How should researchers design experiments to probe the compound’s interaction with biological targets like kinases or viral proteases?
Answer:
- Computational Docking : Use Discovery Studio (DS) to model binding poses of the isoxazole-thiophene core against kinase ATP-binding pockets .
- Biochemical Assays : Adapt fluorogenic substrates (e.g., FRET-based protease assays) to quantify inhibition kinetics .
- Mutagenesis Studies : Validate target engagement by introducing mutations (e.g., cysteine residues in viral proteases) to disrupt methylthio group interactions .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
